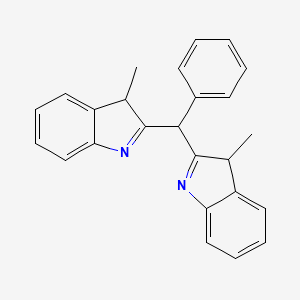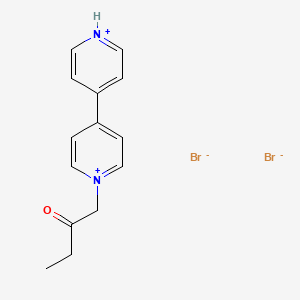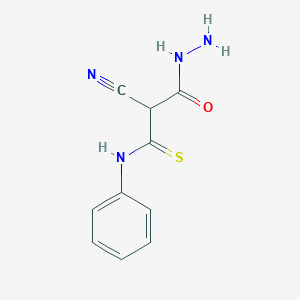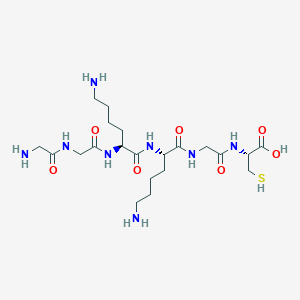![molecular formula C10H12N2O2 B12586823 Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- CAS No. 651314-79-3](/img/structure/B12586823.png)
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is a compound that features a morpholine ring substituted with a 3-(5-isoxazolyl)-2-propynyl group. This compound is of interest due to its unique structural properties, which include a five-membered isoxazole ring and a triple bond. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- typically involves the formation of the isoxazole ring followed by the attachment of the morpholine moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper(I) or ruthenium(II) catalysts . This reaction is carried out under mild conditions, usually at ambient temperature, and can be performed in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: The triple bond in the propynyl group can be oxidized to form diketones or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of isoxazolines or isoxazolidines.
Substitution: Formation of various morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Morpholine derivatives: Compounds with the morpholine ring but different substituents on the ring.
Uniqueness
Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]- is unique due to the combination of the isoxazole ring, propynyl group, and morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
651314-79-3 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-[3-(1,2-oxazol-5-yl)prop-2-ynyl]morpholine |
InChI |
InChI=1S/C10H12N2O2/c1(3-10-4-5-12-14-10)2-9-8-13-7-6-11-9/h4-5,9,11H,2,6-8H2 |
Clave InChI |
KOOKVWNERGXHFI-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)CC#CC2=CC=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-one, 7-[(4-oxopentyl)oxy]-](/img/structure/B12586740.png)
![Urea, N-5-isoquinolinyl-N'-[(4-methylphenyl)methyl]-](/img/structure/B12586743.png)



![Ethyl 2-{[methyl(phenyl)amino]methyl}prop-2-enoate](/img/structure/B12586778.png)

![2,2'-[(E)-Diazenediyl]bis[1-(aziridin-1-yl)-2-methylpropan-1-one]](/img/structure/B12586792.png)
![7H-Pyrrolo[3,4-e]-2,1,3-benzoxadiazole](/img/structure/B12586800.png)
![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)

![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)

![4-[Methyl(1-phenylethyl)amino]benzoic acid](/img/structure/B12586822.png)
